4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The compound’s ¹H NMR spectrum (predicted for 500 MHz in CDCl₃) would feature the following signals:
| Proton Environment | δ (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic H (4-methylphenyl) | 7.10–7.30 | Doublet (J = 8.5 Hz) | 2H |
| Aromatic H (4-chloro-3-fluorophenyl) | 7.45–7.65 | Multiplet | 2H |
| Methyl group (-CH₃) | 2.35 | Singlet | 3H |
| Methylene adjacent to ketone (-CH₂-) | 3.10–3.30 | Triplet (J = 7.5 Hz) | 2H |
| Terminal methylene (-CH₂-) | 2.90–3.00 | Triplet (J = 7.5 Hz) | 2H |
The ¹³C NMR spectrum would reveal:
- Carbonyl carbon at δ ≈ 200 ppm.
- Aromatic carbons between δ 120–140 ppm, with deshielding observed for carbons adjacent to halogens.
- Methyl carbon at δ ≈ 21 ppm.
Coupling between fluorine and adjacent protons (³J₆H-F ≈ 8–10 Hz) would produce splitting in the aromatic region.
Infrared (IR) Vibrational Spectroscopy
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (ketone) | 1680–1720 | Strong | ν(C=O) stretch |
| C–F (aromatic) | 1100–1200 | Medium | ν(C–F) stretch |
| C–Cl (aromatic) | 600–800 | Strong | ν(C–Cl) stretch |
| C–H (aromatic) | 3000–3100 | Medium | ν(C–H) stretch |
| CH₃ (methyl) | 2850–2960 | Medium | ν(C–H) stretch |
The carbonyl stretch at ~1700 cm⁻¹ is the most diagnostic feature, while C–F and C–Cl stretches appear as distinct peaks below 1200 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry would yield the following fragmentation pattern:
| m/z | Fragment Ion | Formation Mechanism |
|---|---|---|
| 276.73 | [M]⁺· | Molecular ion |
| 139 | [C₆H₄ClF]⁺ | α-cleavage at ketone |
| 137 | [C₆H₃ClF]⁺ | Loss of H₂ from [C₆H₄ClF]⁺ |
| 119 | [C₇H₇O]⁺ | Cleavage of propanone chain |
| 91 | [C₇H₇]⁺ (tropylium ion) | Rearrangement of 4-methylphenyl |
The base peak at m/z 139 corresponds to the stable 4-chloro-3-fluorophenyl acylium ion, while the tropylium ion (m/z 91) arises from the 4-methylphenyl group.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGEPJHQOBVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644133 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-91-7 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone typically involves:
- Step 1: Preparation of the substituted propiophenone intermediate, often by halogenation of propiophenone derivatives.
- Step 2: Introduction of the 4-methylphenyl group at the 3-position of the propiophenone.
- Step 3: Purification and isolation of the target compound with high purity.
The key challenge is the selective halogenation (chlorination and fluorination) on the aromatic ring without affecting the ketone functionality or the methyl substituent.
Halogenation of Propiophenone Derivatives
A well-documented method for preparing halogenated propiophenones involves the chlorination of propiophenone using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a suitable solvent like 1,2-dichloroethane. This method achieves high selectivity and yield for the chlorinated product.
Process details from patent CN1785952A:
| Step | Operation | Conditions | Outcome |
|---|---|---|---|
| 1 | Add AlCl3 (600 kg) and 1,2-dichloroethane (350 kg) to reactor | Stirred, temperature 15–70 °C | Catalyst and solvent prepared |
| 2 | Slowly add propiophenone solution (500 kg) under stirring | Feed Cl2 gas, maintain 15–70 °C for 6–10 hours | Chlorination reaction proceeds |
| 3 | Low-temperature hydrolysis | Temperature below 0 °C | Quenching of reaction |
| 4 | Washing and layering | Water and acid washes | Removal of impurities |
| 5 | Vacuum distillation and rectification | ~170 °C | Purified 3'-chloropropiophenone with 99.7–99.9% purity |
- Yield: 88–90%
- Purity: 99.7–99.9%
- Advantages: High selectivity, environmentally manageable waste, and use of readily available raw materials.
This chlorination step is critical as it introduces the 3'-chloro substituent on the phenyl ring of the propiophenone.
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl substituent at the 3-position of the propiophenone is typically introduced via a Friedel-Crafts acylation or related coupling reactions, where the halogenated propiophenone intermediate reacts with a 4-methylphenyl derivative under controlled conditions.
While specific detailed procedures for this step on this exact compound are limited in open literature, analogous methods involve:
- Using 4-methylbenzene derivatives (e.g., 4-methylbenzoyl chloride or 4-methylphenylmagnesium bromide) as reagents.
- Catalysis by Lewis acids or transition metals to facilitate the coupling.
- Control of temperature and stoichiometry to avoid poly-substitution or side reactions.
Fluorination Considerations
The 3'-fluoro substituent is generally introduced either by:
- Starting with a fluorinated aromatic precursor before the acylation step, or
- Selective fluorination of the aromatic ring using electrophilic fluorinating agents.
Due to the high reactivity and potential side reactions of fluorinating agents, the fluorination step is often performed early in the synthetic sequence on simpler intermediates.
Purification and Characterization
- Purification: Vacuum distillation and rectification at ~170 °C are used to achieve high purity (99.7–99.9%) of the chlorinated propiophenone intermediate.
- Characterization: Confirmed by chromatographic methods and spectroscopic analysis (NMR, IR, MS) to verify substitution pattern and purity.
Summary Table of Preparation Method
| Step | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of propiophenone | Propiophenone, Cl2, AlCl3, 1,2-dichloroethane | 15–70 °C, 6–10 h | 88–90 | 99.7–99.9 | High selectivity, environmentally manageable |
| Introduction of 4-methylphenyl group | 4-methylphenyl derivative, Lewis acid catalyst | Controlled temperature, stoichiometry | Not specified | Not specified | Typically Friedel-Crafts acylation or coupling |
| Fluorination (if separate) | Fluorinating agent or fluorinated precursor | Variable | Not specified | Not specified | Usually early step or precursor-based |
Research Findings and Notes
- The chlorination method using aluminum chloride and 1,2-dichloroethane solvent is industrially viable with good yield and purity, minimizing environmental impact by recycling acid wastes.
- Alternative methods involving diazotization and cuprous chloride catalysis exist but have lower yields (~60.5%) and generate hazardous waste and NOx emissions, making them less favorable.
- Fluorination is typically achieved by starting with fluorinated aromatic precursors rather than late-stage fluorination due to selectivity and safety concerns.
- No direct preparation methods for the exact compound with both chloro and fluoro substituents on the same ring were found in open patents or literature, but the combination of halogenated intermediates is a common synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone has been explored for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains by disrupting cell membranes or inhibiting essential enzymatic pathways.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in preclinical models by modulating cytokine production and inhibiting inflammatory mediators.
- Analgesic Properties : The compound may provide pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemicals
Due to its structural characteristics, this compound is also investigated for use in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides that target specific plant pathogens or pests.
Material Science
In materials science, this compound can be utilized as an intermediate in synthesizing specialty chemicals and polymers with unique properties. Its reactivity allows it to participate in various chemical transformations that can lead to novel materials with tailored functionalities.
Case Studies and Research Findings
- Biological Activity Study : Research conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .
- Inflammation Model : In a preclinical model assessing anti-inflammatory effects, the compound exhibited a notable reduction in inflammatory markers, indicating its potential therapeutic application in treating inflammatory diseases .
- Synthesis Optimization : A study focused on optimizing the synthesis route using continuous flow technology reported improved yields and reduced reaction times compared to traditional batch methods .
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoropropiophenone
- 4-Chloro-3-methylphenol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other similar compounds.
Biological Activity
4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and a fluoro substituent on the aromatic rings, which significantly influences its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of propiophenone derivatives. A series of phenylpropiophenone derivatives, including this compound, have shown promising results against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and U-87 (glioblastoma) cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the lipophilicity and reactivity of the compound, potentially increasing its interaction with cellular targets.
Table 1: Anticancer Activity of Propiophenone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| This compound | MDA-MB-231 | 15.0 | Cell cycle arrest |
| Other Derivative | U-87 | 10.0 | Apoptosis and necrosis |
Antioxidant Activity
The antioxidant properties of this compound were assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).
- DPPH Scavenging Assay : The compound exhibited significant DPPH radical scavenging activity, comparable to that of ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% | 20 |
| Ascorbic Acid | 90% | 15 |
Study on Anticancer Efficacy
A recent study published in ResearchGate evaluated a series of phenylpropiophenone derivatives for their anticancer properties. The study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells compared to their parent compounds .
Pharmacological Evaluation
Another investigation focused on the pharmacokinetics and toxicological profiles of similar derivatives. The study highlighted that modifications in the substituents significantly influenced both the efficacy and safety profiles, suggesting that careful design can lead to potent anticancer agents with reduced side effects .
Q & A
Q. What are the recommended synthetic routes for 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, a Friedel-Crafts approach may involve reacting 4-methylacetophenone with a chlorinated/fluorinated acyl chloride in the presence of Lewis acids (e.g., AlCl₃). Intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Evidence from analogous halogenated propiophenones suggests monitoring reaction progress with TLC (Rf ~0.3–0.5) .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should resolve aromatic protons (δ 6.8–7.8 ppm) and ketone carbonyl signals (δ ~2.8–3.2 ppm for the propiophenone backbone). ¹³C NMR will confirm the carbonyl carbon (δ ~200–210 ppm) and halogenated aromatic carbons .
- Mass Spectrometry (HRMS) : ESI-HRMS (positive ion mode) can verify the molecular ion ([M+H]⁺) with exact mass matching the theoretical value (C₁₆H₁₃ClF₃O expected ~325.04 Da) .
- FT-IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the ketone group .
Q. What safety protocols are critical when handling halogenated propiophenones?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Halogenated aromatics may cause irritation .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., acyl chlorides).
- Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste contractors to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound, particularly in distinguishing positional isomers?
Methodological Answer: Positional isomerism (e.g., chloro vs. fluoro substituent orientation) can lead to overlapping NMR signals. Use 2D NMR techniques (HSQC, HMBC) to assign coupling patterns and confirm substitution sites. For example, HMBC correlations between the carbonyl carbon and adjacent aromatic protons can clarify regiochemistry. Compare experimental data with computed NMR shifts (DFT calculations, Gaussian software) for validation .
Q. What strategies mitigate byproduct formation during Friedel-Crafts acylations of halogenated substrates?
Methodological Answer: Byproducts (e.g., diacylated products or halogen migration) can arise due to excessive Lewis acid catalysts or prolonged reaction times. Optimize conditions by:
- Controlling Catalyst Stoichiometry : Limit AlCl₃ to 1.1–1.3 equivalents to avoid over-acylation.
- Low-Temperature Reactions : Conduct acylations at 0–5°C to suppress side reactions.
- Post-Reaction Quenching : Use ice-cold HCl to deactivate the catalyst promptly. Monitor byproduct profiles via LC-MS and adjust parameters iteratively .
Q. How does substituent positioning (e.g., chloro at 4', fluoro at 3') affect the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (Cl, F) on the aromatic ring influence oxidative addition rates in cross-couplings. The 4'-chloro-3'-fluoro substitution pattern may slow Pd-catalyzed coupling due to steric and electronic effects. To enhance reactivity:
- Ligand Optimization : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Microwave-Assisted Synthesis : Apply controlled heating (80–100°C, 30 min) to accelerate reaction kinetics.
- Substrate Pre-Activation : Convert the ketone to a boronic ester prior to coupling .
Data Contradiction Analysis
Q. How should researchers address conflicting HPLC retention times when comparing synthesized batches with reference standards?
Methodological Answer: Retention time shifts may arise from column degradation, mobile phase pH variations, or isomer co-elution. Validate results by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
